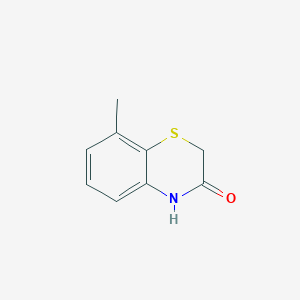

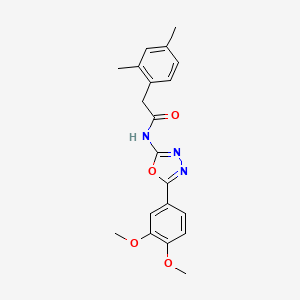

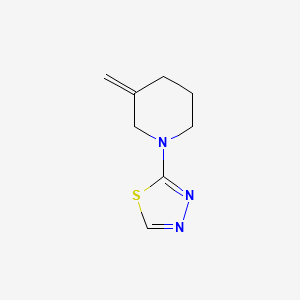

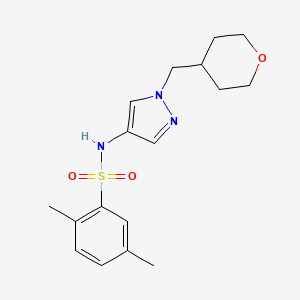

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . These small molecules, which contain five-member heterocyclic moieties, have been shown to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells . They have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can also vary widely .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound .

Applications De Recherche Scientifique

Antimicrobial Agents

1,3,4-Thiadiazole derivatives, including “3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine”, have been synthesized and evaluated as potent antimicrobial agents . These compounds have been tested against various bacterial strains such as E. coli, B. mycoides, and C. albicans . Some of these compounds have shown considerable antibacterial activity .

Antibacterial Activity

These compounds have been synthesized from the reaction of 2-amino-1,3,4-thiadiazol derivatives with 2-bromoacetophenone derivatives and explored for antibacterial activity against Gram-negative Escherichia coli .

Anticancer Agents

1,3,4-Thiadiazole and its derivatives possess a wide range of pharmacological activities like anticancer . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .

Antidiabetic Agents

1,3,4-Thiadiazole and its derivatives also have antidiabetic properties . The structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds .

Anti-inflammatory Agents

1,3,4-Thiadiazole and its derivatives have anti-inflammatory properties . The structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds .

Antiviral Agents

1,3,4-Thiadiazole and its derivatives have antiviral properties . The structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds .

Mécanisme D'action

Target of Action

The primary targets of 1,3,4-thiadiazole derivatives, such as 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine, are often microbial organisms. These compounds have been found to exhibit potent antimicrobial activity . They are particularly effective against strains of E. coli, B. mycoides, and C. albicans .

Mode of Action

They interact with their targets, disrupting essential biological processes, which leads to the inhibition of microbial growth .

Biochemical Pathways

The biochemical pathways affected by 1,3,4-thiadiazole derivatives are diverse and depend on the specific microbial target. The compounds interfere with essential biochemical pathways in the microbial cells, leading to cell death . .

Result of Action

The result of the action of 1,3,4-thiadiazole derivatives is the inhibition of microbial growth. These compounds have been found to exhibit significant antimicrobial activity, outperforming other compounds in terms of antimicrobial activity . The molecular and cellular effects of these compounds’ action result in the death of the microbial cells.

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-7-3-2-4-11(5-7)8-10-9-6-12-8/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTSSPDHNPCJBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NN=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2408412.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2408416.png)

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)

![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)